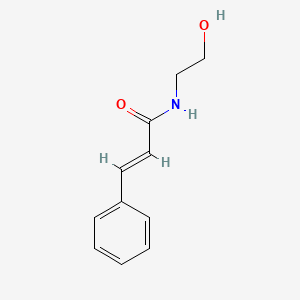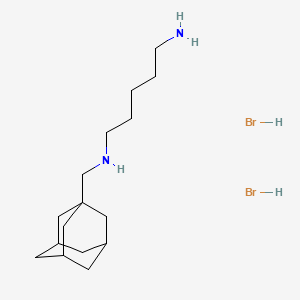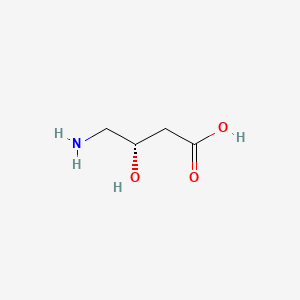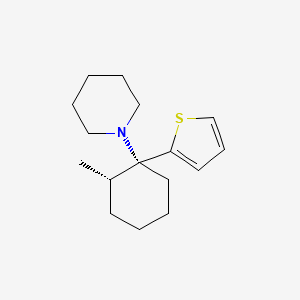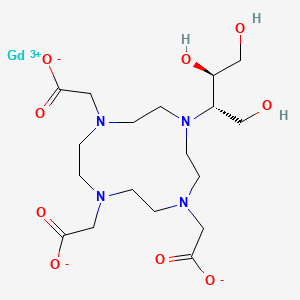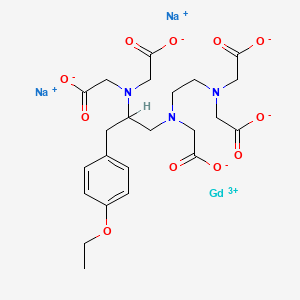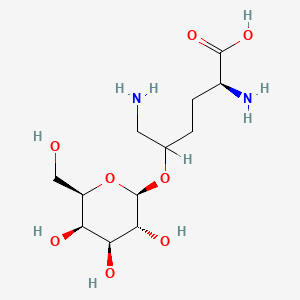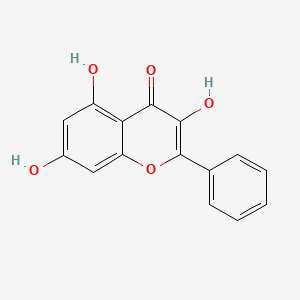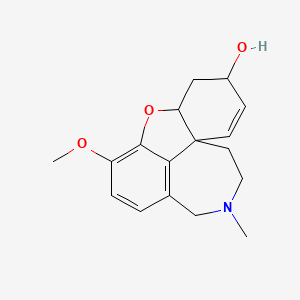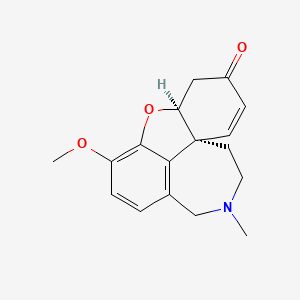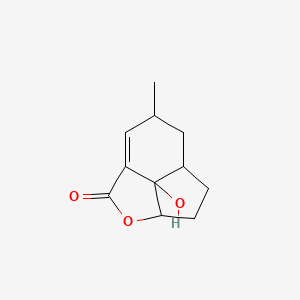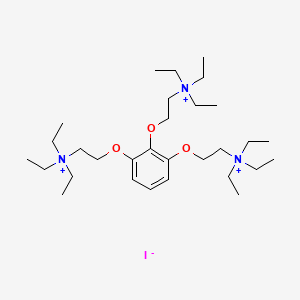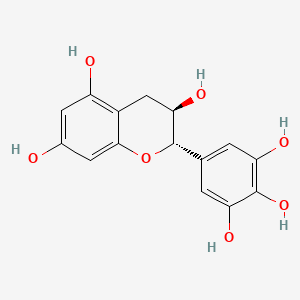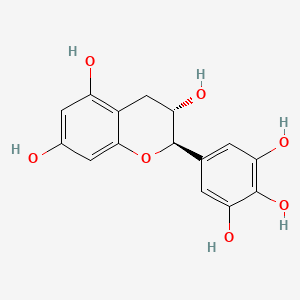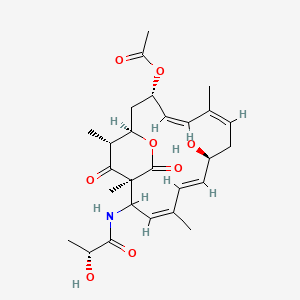
Lankacidinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lankacidinol A is a member of the lankacidin family, a class of polyketide natural products isolated from the bacterium Streptomyces spp. These compounds exhibit promising antimicrobial activity, making them of significant interest in the field of antibiotic research . This compound, in particular, has a unique 17-membered macrocyclic structure, which differentiates it from other macrolides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lankacidinol A involves modular-iterative mixed biosynthesis. The gene cluster responsible for its biosynthesis includes lkcA-lkcO, which, when expressed in Streptomyces lividans, results in the production of this compound . The synthetic approach involves multiple condensation reactions facilitated by ketosynthase, acyltransferase, and acyl carrier protein domains .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces spp. These strains are optimized to enhance the yield and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lankacidinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its stability and antimicrobial activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various stereochemical derivatives of this compound, such as 2,18-seco-lankacidinol B and iso-lankacidinol .
Scientific Research Applications
Lankacidinol A has a wide range of scientific research applications:
Mechanism of Action
Lankacidinol A exerts its effects by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the translation process and thereby inhibiting bacterial growth . The compound’s unique macrocyclic structure allows it to bind effectively to the ribosomal subunits, disrupting their function .
Comparison with Similar Compounds
- Lankacidinol B
- Iso-lankacidinol
- 2,18-seco-lankacidinol A
- 2,18-seco-lankacidinol B
Comparison: Lankacidinol A is unique due to its specific macrocyclic structure and its potent antimicrobial activity. While similar compounds like Lankacidinol B and Iso-lankacidinol share structural similarities, they differ in their stereochemistry and bioactivity . This compound’s ability to inhibit bacterial translation more effectively sets it apart from its analogs .
Properties
CAS No. |
23498-36-4 |
|---|---|
Molecular Formula |
C27H37NO8 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |
InChI |
InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13- |
InChI Key |
WDAIURVMANXCNS-SZIOJBFTSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
Isomeric SMILES |
CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lankacidinol A; Lankacidinol 14-acetate; Antibiotic T-2636D; P-2636 D; P 2636 D; P2636 D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


